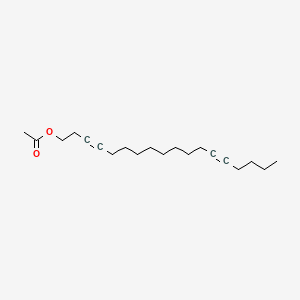

3,13-Octadecadiyn-1-ol acetate

Description

Overview of Polyyne Chemistry and Biological Relevance

Polyynes are organic compounds defined by a structure of alternating single and triple carbon-carbon bonds. wikipedia.org This arrangement confers rigidity and high conductivity to the molecular chain, making them subjects of interest in fields like molecular nanotechnology. wikipedia.org Beyond their structural properties, polyynes demonstrate significant biological relevance. nih.gov They are produced by a vast range of organisms and are known to function as flavorings, pigments, chemical repellents, and toxins. wikipedia.org

The biological activities of polyynes are diverse and potent. For instance, certain aliphatic C₁₇-polyynes, such as those of the falcarinol (B191228) type, act as metabolic modulators and are being studied for their potential as health-promoting nutraceuticals. wikipedia.org Falcarindiol (B120969), found in carrots, is responsible for the vegetable's bitterness and is one of several polyynes with potential anticancer activity. wikipedia.org Conversely, some polyynes like oenanthotoxin and cicutoxin, found in water dropwort and water hemlock respectively, are potent poisons. wikipedia.org Bacteria also produce polyynes, which can have antifungal properties. biorxiv.orgnih.gov This wide array of functions highlights the importance of polyynes in chemical ecology and their potential for development in biotechnology and medicine. nih.govwikipedia.orgrsc.org

Historical Context of Natural Product Polyyne Isolation and Characterization

The study of acetylenic natural products dates back to the 19th century. The first known isolation of a polyyne was dehydromatricaria ester from an Artemisia species in 1826, although its complete characterization occurred later. nih.govwikipedia.orgnih.gov Early synthetic work on polyynes began in 1869 with the synthesis of diphenylbutadiyne. wikipedia.org

For many years, the inherent instability of these compounds, which are prone to oxidative, photolytic, or pH-dependent decomposition, presented significant challenges for their isolation and characterization. nih.gov However, the advancement of analytical methods over the past few decades has led to a dramatic increase in the number of identified acetylenic natural products, with the count now exceeding 2000. nih.gov Initial synthetic strategies heavily relied on copper-catalyzed oxidative coupling reactions. nih.govresearchgate.net More recently, the field has seen a "renaissance" with the advent of transition-metal-catalyzed alkynylation reactions and asymmetric transformations, which have greatly expanded the ability to synthesize these complex molecules. nih.govresearchgate.net This progress has been crucial for verifying structures and enabling further biological study. researchgate.net

Rationale for Investigating 3,13-Octadecadiyn-1-ol Acetate (B1210297) within the Broader Polyyne Class

The specific investigation of 3,13-Octadecadiyn-1-ol acetate is primarily driven by its role as a key synthetic intermediate. This compound serves as a precursor in the synthesis of (Z,Z)-3,13-octadecadien-1-ol acetate, a known sex pheromone component for several insect species, including the lesser peachtree borer (Synanthedon pictipes) and the apple clearwing moth (Synanthedon myopaeformis). The synthesis involves the creation of the diynol, 3,13-octadecadiyn-1-ol, which is then acetylated to form this compound. A subsequent partial hydrogenation step converts the triple bonds to Z-configured double bonds to yield the final pheromone product. Understanding the chemistry and synthesis of precursors like this compound is therefore fundamental for producing biologically active pheromones used in pest management and ecological research.

Below are the chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₀H₃₂O₂ |

| Molar Mass | 304.47 g/mol |

| CAS Number | 71673-26-2 |

Table 1: Chemical Properties of this compound. chembk.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

71673-26-2 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

octadeca-3,13-diynyl acetate |

InChI |

InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-5,8-15,18-19H2,1-2H3 |

InChI Key |

USKFCNOSYITNJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCCCCCCCC#CCCOC(=O)C |

Origin of Product |

United States |

Biosynthetic Pathways of 3,13 Octadecadiyn 1 Ol Acetate and Analogs

General Principles of Polyyne Biosynthesis

The foundation of polyyne formation lies in the modification of common fatty acids. Organisms across different kingdoms, including plants, fungi, and bacteria, have evolved specialized biochemical routes to convert ubiquitous metabolites into these bioactive molecules. nih.govoup.com

Acetate (B1210297) Pathway and Polyketide Biosynthesis

The biosynthesis of polyynes, including analogs of 3,13-Octadecadiyn-1-ol acetate, originates from the acetate pathway, a fundamental metabolic route. This pathway gives rise to fatty acids and polyketides, which serve as the primary precursors for polyacetylenes. nih.govnih.gov In fungi, for instance, the biosynthesis of antrocamphins, a type of polyacetylene, involves polyketide synthases (PKS). pnas.org These large, multi-domain enzymes orchestrate the assembly of polyketide chains from acetyl-CoA and malonyl-CoA units. Similarly, in plants, the carbon skeletons of polyacetylenes are derived from unsaturated fatty acids, which are themselves products of the fatty acid metabolism. oup.com This link to primary metabolism underscores the diversion of common cellular building blocks into specialized, and often defensive, chemical arsenals.

Enzymatic Machinery: Fatty Acyl-AMP Ligases, Fatty Acid Desaturases, and Acyl Carrier Proteins

The core enzymatic machinery for bacterial polyyne biosynthesis has been identified and is remarkably conserved. researchgate.net The process is initiated by a fatty acyl-AMP ligase (FAAL) , which activates a fatty acid and loads it onto a designated acyl carrier protein (ACP) . asm.orgresearchgate.net This thiotemplated mechanism is crucial for sequestering the substrate and presenting it to the subsequent enzymes in the pathway. researchgate.net

The key transformation, the introduction of triple bonds, is carried out by a suite of fatty acid desaturases (FADs) . researchgate.netasm.orgnih.gov These enzymes, often working in a synergistic triad (B1167595), perform successive desaturation steps to create the characteristic polyyne structure. researchgate.netnih.gov In bacteria, this core set of enzymes—FAAL, FAD, and ACP—forms the minimal module required for the biosynthesis of the terminal alkyne moieties found in polyynes. nih.gov

Molecular Mechanisms of Polyyne Chain Elongation and Desaturation

The transformation from a saturated fatty acid to a polyacetylene involves a series of desaturation and sometimes chain modification steps. In plants like the carrot (Daucus carota), the biosynthesis of falcarin-type polyacetylenes is believed to begin with a diversion from the linolenate biosynthesis pathway. oup.com

The process is catalyzed by specialized FAD2-type enzymes. Research has identified several key enzymes in carrot:

A canonical FAD2 that converts oleic acid to linoleic acid. oup.com

Three divergent FAD2-like acetylenases that transform linoleic acid into crepenynic acid, introducing the first triple bond. oup.com

Two bifunctional FAD2s with both Δ12 and Δ14 desaturase activity, which further convert crepenynic acid into dehydrocrepenynic acid, a more advanced polyacetylene intermediate. oup.com

In bacteria, a highly conserved triad of desaturase proteins has been shown to be essential for the formation of polyynes like protegencin and caryoynencin. nih.govnih.gov Mutational analyses have demonstrated that these desaturases work together to introduce the multiple triple bonds into the fatty acid backbone while it is attached to an ACP. researchgate.net The process concludes when a thioesterase (TE) releases the final polyyne product from the ACP. researchgate.netnih.gov

Genetic Architecture of Polyyne Biosynthesis Gene Clusters (BGCs)

The genes encoding the enzymes for polyyne biosynthesis are typically organized into biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation and transfer of the entire metabolic pathway between organisms. nih.govbiorxiv.org

Identification and Comparative Genomics of BGCs

Advances in genome sequencing have enabled the identification and comparison of polyyne BGCs across a wide range of bacteria. nih.gov A common architecture has emerged from these studies. In bacteria, a conserved seven-gene cassette is frequently responsible for polyyne biosynthesis. nih.govnih.gov This cassette is built upon a more fundamental three-gene cassette (FAAL, FAD, ACP) required for basic alkyne biosynthesis. nih.govnih.gov

Comparative genomic analyses of dozens of bacterial polyyne BGCs have confirmed a conserved core of enzymes. nih.gov For example, the BGCs for caryoynencin, cepacins, and protegencins all contain the essential genes for a FAAL, multiple FADs, an ACP, and a hydrolase/thioesterase (H/TE). nih.gov The systematic mapping of these conserved gene clusters has proven to be a powerful strategy for discovering novel polyyne natural products. nih.govnih.govbiorxiv.org

| Gene Product/Enzyme | Function | Found in BGCs for | Reference |

|---|---|---|---|

| Fatty Acyl-AMP Ligase (FAAL) | Activates fatty acid and loads it onto ACP | Caryoynencin, Cepacins, Protegencins, Collimonins | nih.govnih.gov |

| Fatty Acid Desaturase (FAD) | Introduces double and triple bonds | Caryoynencin, Cepacins, Protegencins, Collimonins | nih.govnih.gov |

| Acyl Carrier Protein (ACP) | Covalently binds and shuttles biosynthetic intermediates | Caryoynencin, Cepacins, Protegencins, Collimonins | nih.govnih.gov |

| Desaturase Triad | A group of three essential FADs for polyyne formation | Protegencins, Caryoynencin | nih.govnih.gov |

| Thioesterase (TE)/Hydrolase | Releases the final polyyne product from the ACP | Caryoynencin, Cepacins, Protegencins, Collimonins | nih.govnih.gov |

| Rubredoxin | Electron carrier, often found in polyyne BGCs | Protegencins, Collimonins | nih.govnih.gov |

Evolutionary Relationships and Horizontal Gene Transfer Events

Phylogenetic analyses suggest that bacterial polyyne biosynthesis evolved from a more ancient and widespread alkyne biosynthetic pathway. nih.govnih.gov Evidence points to a single evolutionary origin of polyyne biosynthesis within bacteria, forming a monophyletic clade that possesses the conserved seven-gene cassette. nih.govnih.govbiorxiv.org The basal position of Proteobacteria within the polyyne phylogeny suggests this phylum as a potential origin for this biosynthetic capability. nih.gov

The wide but sporadic distribution of both alkyne and polyyne BGCs across diverse bacterial lineages is strong evidence of multiple horizontal gene transfer (HGT) events. nih.govnih.govbiorxiv.org Prokaryotes can exchange these gene cassettes, providing the recipient organism with a ready-made metabolic pathway. nih.gov This promiscuity of polyyne BGCs has been a significant driver of their proliferation and the diversification of polyyne structures in the bacterial kingdom. nih.govbiorxiv.org

Regulation of Polyyne Production in Biological Systems

In bacteria, the synthesis of secondary metabolites like polyynes is tightly controlled to ensure production occurs under appropriate conditions, often in response to environmental cues or cell population density. asm.org This regulation happens at multiple levels, involving both pathway-specific regulators that act directly on the biosynthetic genes and global regulatory systems that coordinate a wide range of cellular processes, including secondary metabolism. asm.orgresearchgate.net Studies in Pseudomonas protegens Pf-5 have revealed a hierarchical regulatory system governing the production of its polyynes. asm.orgasm.org

Direct control over polyyne biosynthesis in P. protegens Pf-5 is exerted by a pathway-specific transcriptional regulator known as PgnC. asm.org The gene encoding this regulator, pgnC, is located within the polyyne biosynthetic gene cluster itself. asm.orgresearchgate.net Research has demonstrated that PgnC is essential for polyyne production; mutation or deletion of the pgnC gene completely abolishes the synthesis of these compounds. asm.orgresearchgate.net Gene expression analyses have confirmed that the PgnC protein functions by directly binding to the promoter region of the polyyne biosynthetic genes, thereby activating their transcription. asm.orgasm.org This mechanism ensures that the genes required for producing polyynes are switched on in a coordinated manner.

The activity of the specific regulator PgnC is itself under the control of a higher-level, global regulatory system known as the GacS/GacA two-component system. asm.org This system is widespread in Gram-negative bacteria and regulates a variety of physiological functions, including the production of secondary metabolites and quorum sensing. researchgate.netacs.org The GacS/GacA system controls polyyne production primarily at the post-transcriptional level. asm.orgasm.org

The regulatory cascade proceeds as follows:

The sensor kinase, GacS, perceives a signal and phosphorylates the response regulator, GacA. researchgate.netresearchgate.net

The activated, phosphorylated GacA induces the transcription of small, non-coding regulatory RNAs (sRNAs), such as RsmX, RsmY, and RsmZ. asm.orgresearchgate.net

These sRNAs then bind to and sequester RNA-binding proteins, specifically RsmE. asm.orgresearchgate.net

In the absence of the sRNAs, RsmE would bind to the leader mRNA of the pgnC gene, blocking its translation into the PgnC protein. asm.orgasm.org

By sequestering RsmE, the GacA-induced sRNAs relieve this translational repression, allowing the pgnC mRNA to be translated. asm.orgresearchgate.net

The resulting PgnC protein can then activate the transcription of the polyyne biosynthetic genes, leading to the production of the compounds. asm.orgresearchgate.net

This hierarchical model demonstrates how a global sensory system (GacS/GacA) induces the expression of a pathway-specific activator (PgnC) to control polyyne biosynthesis. asm.orgasm.org A mutation in the gacA gene leads to a significant decrease in the translation of PgnC, which in turn prevents polyyne production. asm.orgresearchgate.net

Table 1: Key Regulators of Polyyne Biosynthesis in P. protegens

| Regulator | Type | Function |

| PgnC | Pathway-Specific Transcriptional Regulator | Directly activates the transcription of polyyne biosynthetic genes. asm.orgasm.org Its presence is essential for polyyne production. researchgate.net |

| GacS/GacA | Global Two-Component System | Induces the expression of PgnC indirectly. asm.org GacA, when activated by GacS, initiates a signaling cascade involving sRNAs. researchgate.netresearchgate.net |

| RsmE | RNA-Binding Protein | Acts as a translational repressor by binding to the pgnC leader mRNA, preventing the synthesis of the PgnC protein. asm.orgasm.orgresearchgate.net |

| RsmX/Y/Z | Small Regulatory RNAs (sRNAs) | Sequester the RsmE protein, thereby relieving the translational repression of pgnC and allowing polyyne synthesis to proceed. asm.orgresearchgate.net |

Metabolic Engineering Strategies for Optimized Polyyne Production

The insights gained from studying the regulatory and biosynthetic pathways of polyynes can be leveraged through metabolic engineering to enhance their production in microbial hosts. researchgate.netfrontiersin.org The goal of metabolic engineering is to rationally modify cellular metabolic networks to improve the yield of a desired product. researchgate.netdovepress.com

Several strategies can be employed to create efficient microbial cell factories for polyynes:

Heterologous Expression: The entire polyyne biosynthetic gene cluster (BGC) can be transferred into a new, optimized host organism that may offer faster growth or be more amenable to industrial fermentation processes. researchgate.net

Overcoming Precursor Limitation: Polyyne biosynthesis competes with other cellular processes for common precursors, such as fatty acids. researchgate.net Overexpression of the polyyne BGC can be limited by the availability of these starting materials. researchgate.net Therefore, a key strategy involves engineering the host's central metabolism to increase the intracellular pool of fatty acid precursors. researchgate.net

Enhancing Host Tolerance: The accumulation of polyynes can be toxic to the production host. researchgate.net Some BGCs contain self-resistance genes, often encoding efflux pumps that actively transport the compound out of the cell. researchgate.net Overexpressing these efflux pumps can be a viable strategy to increase the host's tolerance and, consequently, the final product yield. researchgate.net

Computational Modeling: The design of metabolic engineering strategies is increasingly guided by computational tools and genome-scale metabolic models. dovepress.comfrontiersin.org Algorithms like Flux Balance Analysis (FBA) and Minimization of Metabolic Adjustment (MOMA) can simulate cellular metabolism and predict the outcomes of genetic manipulations. dovepress.com These in silico models help identify gene knockout or overexpression targets that would couple high-yield chemical production with optimal cell growth, streamlining the development of stable, high-producing strains. dovepress.comfrontiersin.org

Table 2: Metabolic Engineering Strategies for Polyyne Production

| Strategy | Rationale | Key Considerations |

| Heterologous Overexpression of BGC | To produce polyynes in a well-characterized, industrially relevant microbial host. researchgate.net | Requires successful expression and function of all biosynthetic enzymes in the new host. |

| Increasing Precursor Supply | To boost the pool of fatty acids available for the polyyne biosynthetic pathway, avoiding bottlenecks. researchgate.net | Requires detailed knowledge of the host's central metabolic pathways. |

| Improving Host Tolerance | To mitigate product toxicity and prevent feedback inhibition, allowing for higher accumulation of polyynes. researchgate.net | Involves identifying and utilizing resistance mechanisms, such as efflux pumps. researchgate.net |

| Model-Guided Strain Design | To use computational simulations to predict optimal genetic modifications for coupling cell growth with product formation. dovepress.comfrontiersin.org | Relies on the accuracy and completeness of the genome-scale metabolic model. dovepress.com |

Derivatization and Structural Modifications of 3,13 Octadecadiyn 1 Ol Acetate

Chemical Transformations of Acetylenic Bonds

The two internal triple bonds in 3,13-octadecadiyn-1-ol acetate (B1210297) are the most reactive sites in the molecule, making them primary targets for chemical modification.

The partial reduction, or semi-hydrogenation, of the diyne to a diene is a key transformation, as the resulting dienyl acetates are often the biologically active compounds, particularly as lepidopteran sex pheromones. The stereochemistry of the resulting double bonds is critical for biological activity and can be controlled by the choice of catalyst and reaction conditions.

Catalytic hydrogenation is a widely used method for this transformation. To prevent over-reduction to the fully saturated octadecanyl acetate, a "poisoned" or deactivated catalyst is employed. The most common of these is Lindlar's catalyst, which consists of palladium on calcium carbonate (CaCO₃) treated with a catalytic poison like lead acetate and quinoline (B57606). masterorganicchemistry.com This catalyst facilitates the syn-addition of hydrogen across the triple bond, leading stereoselectively to the formation of cis (Z)-alkenes. masterorganicchemistry.commasterorganicchemistry.com

For the synthesis of (3Z,13Z)-3,13-octadecadien-1-ol acetate, the precursor diyne can be hydrogenated over a palladium catalyst poisoned with quinoline to simultaneously reduce both triple bonds to (Z)-double bonds. researchgate.nettandfonline.com

Alternative methods for achieving different stereoisomers include:

Birch Reduction : Using sodium or lithium metal in liquid ammonia (B1221849) with an alcohol proton source typically results in the formation of trans (E)-alkenes.

Other Catalytic Systems : Different catalyst systems, such as palladium on barium sulfate (B86663) (Pd/BaSO₄) with quinoline or nickel boride (Ni₂B), can also be used to produce cis-alkenes. masterorganicchemistry.com More recent developments include electrocatalytic reactions for hydrogenating alkynes to Z-alkenes with high chemo- and stereoselectivity. rsc.orgrsc.org

The table below summarizes the common catalytic systems for the partial reduction of alkynes.

| Catalyst System | Primary Product Stereochemistry | Reference |

| H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar's Catalyst) | cis (Z)-alkene | masterorganicchemistry.com |

| H₂, Pd/BaSO₄, Quinoline | cis (Z)-alkene | masterorganicchemistry.comresearchgate.net |

| Na or Li, NH₃ (l), ROH (Birch Reduction) | trans (E)-alkene | |

| Ni₂B (P-2 Catalyst) | cis (Z)-alkene | masterorganicchemistry.com |

| Electrochemical Pd-catalyzed reduction | cis (Z)-alkene | rsc.orgrsc.org |

The acetylenic bonds of 3,13-octadecadiyn-1-ol acetate are also susceptible to oxidation. The products of such reactions depend on the strength of the oxidizing agent and the reaction conditions.

Strong oxidative cleavage can be achieved using potent oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.orglibretexts.org This reaction breaks the carbon-carbon triple bond completely. For an internal alkyne like those in this compound, oxidative cleavage would yield two carboxylic acid fragments for each triple bond. masterorganicchemistry.comquora.com

Oxidation of the C-3 Triple Bond : Cleavage at the 3-position would theoretically yield propanoic acid and a C-15 dicarboxylic acid derivative still containing the second alkyne and the acetate function.

Oxidation of the C-13 Triple Bond : Cleavage at the 13-position would result in pentanoic acid and a C-13 dicarboxylic acid derivative.

Under milder, neutral conditions, potassium permanganate can oxidize alkynes to form α-dicarbonyl compounds (1,2-diketones) without cleaving the carbon-carbon bond. libretexts.orgyoutube.com Applying this to this compound could potentially yield a tetraketone derivative.

The table below outlines the potential products from the oxidation of the internal alkyne moieties.

| Oxidizing Agent/Condition | General Product from Internal Alkyne | Potential Product from this compound | Reference |

| 1. O₃; 2. H₂O or 1. KMnO₄, OH⁻; 2. H₃O⁺ | Carboxylic Acids (Cleavage) | Mixture of dicarboxylic acids | masterorganicchemistry.comlibretexts.org |

| KMnO₄, H₂O, neutral | α-Dicarbonyl (1,2-diketone) | Tetraketone derivative | libretexts.orgyoutube.com |

Functional Group Interconversions at the Acetate Moiety

The acetate group at the C-1 position provides another site for chemical modification. The most common transformation is hydrolysis, which converts the ester back into the corresponding alcohol, 3,13-octadecadiyn-1-ol.

This hydrolysis can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is the reverse of esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. The reaction is reversible and may not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : Using a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in an irreversible reaction that goes to completion. libretexts.org The products are the alcohol and the salt of the carboxylic acid (e.g., sodium acetate). nagwa.com

The resulting alcohol, 3,13-octadecadiyn-1-ol, is a versatile intermediate. The hydroxyl group can be converted into other functional groups, such as:

Halides : By reaction with reagents like PBr₃ or SOCl₂.

Ethers : Through Williamson ether synthesis.

Other Esters : By reaction with different acyl chlorides or carboxylic anhydrides.

These interconversions allow for the synthesis of a wide range of analogs for research purposes. For example, the alcohol is often the direct precursor to the acetate, which is synthesized by reaction with acetic anhydride (B1165640) in pyridine. researchgate.nettandfonline.com

Synthesis of Analogs and Isomers for Research Purposes

The synthesis of analogs and isomers of this compound is essential for identifying the precise structures of insect sex pheromones and for studying how structural changes affect biological activity. Research often involves the synthesis of a matrix of related compounds, including both geometrical and positional isomers.

For instance, in the identification of the sex pheromone for the clearwing moth Nokona pernix, several geometrical isomers of 3,13- and 2,13-octadecadien-1-ols and their corresponding acetates were synthesized. researchgate.nettandfonline.com The synthesis of these compounds often starts from different building blocks, such as 1,8-octanediol (B150283) or 1,9-nonanediol, and utilizes acetylene (B1199291) coupling reactions to construct the carbon backbone. researchgate.nettandfonline.com

Examples of synthesized isomers and analogs include:

(3E,13Z)-3,13-octadecadien-1-ol and its acetate.

(3Z,13Z)-3,13-octadecadien-1-ol and its acetate.

(2Z,13E)-2,13-octadecadien-1-ol and its acetate.

(2E,13Z)-2,13-octadecadien-1-ol acetate . nist.gov

(E,Z)-3,13-octadecadienyl acetate and (Z,Z)-3,13-octadecadienyl acetate , which are components of the Synanthedon bicingulata sex pheromone. researchgate.net

These synthetic efforts provide pure standards for analytical comparison with natural extracts and for field-trapping experiments to determine which specific isomer or blend of isomers is biologically active.

Advanced Analytical and Spectroscopic Characterization of 3,13 Octadecadiyn 1 Ol Acetate

High-Sensitivity Detection and Quantification Methods

Given that long-chain unsaturated acetates often act as insect pheromones, their detection and quantification are frequently required at trace levels from complex biological matrices. nih.gov Methodologies combining chromatographic separation with highly sensitive mass spectrometric detection are therefore indispensable.

Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of long-chain fatty acid derivatives. While electrospray ionization (ESI) is a common ionization technique, Atmospheric Pressure Chemical Ionization (APCI) is particularly well-suited for the analysis of less polar compounds like long-chain acetates. APCI is less susceptible to ion suppression from complex matrices compared to ESI, making it a robust choice for analyzing extracts from biological samples.

In a typical LC-APCI-MS setup for a compound like 3,13-Octadecadiyn-1-ol acetate (B1210297), a reversed-phase C18 column would be used for separation. The mobile phase would likely consist of a gradient of acetonitrile and water or methanol and water, possibly with additives like ammonium formate to enhance ionization. APCI generates ions through a gas-phase chemical reaction, which for a molecule like 3,13-Octadecadiyn-1-ol acetate (with a molecular weight of 304.5 g/mol for the C20H32O2 formula) would primarily result in the formation of a protonated molecule [M+H]+.

Table 1: Expected LC-APCI-MS Parameters and Observations for this compound

| Parameter | Expected Value/Observation |

| Chromatographic Column | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Ionization Mode | Positive APCI |

| Primary Ion Observed | [M+H]+ (m/z 305.2) |

| Key Fragmentation Ions | Loss of acetic acid: [M+H - 60]+ (m/z 245.2) |

| Detection Level | Picogram to nanogram range |

The fragmentation of the protonated molecule in the mass spectrometer, often induced by collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, would provide structural information. A characteristic fragmentation pathway for acetate esters is the neutral loss of acetic acid (60 Da), which would be a key diagnostic ion.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that is widely used for sampling volatile and semi-volatile organic compounds, such as insect pheromones, from the headspace of a sample. nih.gov The extracted analytes are then thermally desorbed into a gas chromatograph for separation. When coupled with comprehensive two-dimensional gas chromatography (GC×GC), a significantly enhanced separation power is achieved, which is crucial for resolving components in complex mixtures. The use of a Time-of-Flight Mass Spectrometer (TOF/MS) allows for fast acquisition of full mass spectra with high sensitivity, enabling the identification and quantification of co-eluting compounds.

For the analysis of this compound, a polydimethylsiloxane (PDMS) or a mixed-phase SPME fiber would be suitable for extraction from the headspace of a biological sample. In the GC×GC system, a nonpolar column in the first dimension and a polar column in the second dimension would provide an orthogonal separation, effectively separating the target compound from other matrix components. The resulting mass spectrum from the TOF/MS would show the molecular ion and characteristic fragmentation patterns.

Table 2: Expected GC×GC-TOF/MS Parameters and Findings for this compound

| Parameter | Expected Value/Observation |

| SPME Fiber | Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS |

| GC Column Set | 1st Dimension: Nonpolar (e.g., DB-5ms); 2nd Dimension: Polar (e.g., DB-WAX) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M+•) | m/z 304.2 (expected for C20H32O2) |

| Key Fragmentation Ions | m/z 43 (acetyl cation, [CH3CO]+), m/z 244 ([M - CH3COOH]+•) |

| Retention Index | Dependent on the specific column set, but predictable for long-chain acetates. |

The high resolution and sensitivity of GC×GC-TOF/MS make it an ideal technique for the detection of trace amounts of this compound in environmental or biological samples.

Advanced Spectroscopic Analysis for Structural Elucidation

While chromatographic methods coupled with mass spectrometry are excellent for detection and quantification, spectroscopic techniques are essential for the definitive elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl protons of the acetate group, the methylene protons adjacent to the acetate oxygen, the methylene protons adjacent to the triple bonds, and the terminal methyl group of the alkyl chain. The ¹³C NMR spectrum would be particularly informative, with distinct signals for the carbonyl carbon of the acetate group, the carbons of the two alkyne moieties, and the various methylene carbons along the long aliphatic chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Key Functional Groups in this compound (in CDCl₃)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ -COO- | ~2.05 (singlet) | ~21.0 |

| -COO-CH₂ - | ~4.06 (triplet) | ~64.5 |

| -C ≡C - | Not applicable | ~80 (predicted range for internal alkynes) |

| -CH₂ -C≡C- | ~2.15 (multiplet) | ~19.0 |

| CH₃ -(CH₂)₄- | ~0.88 (triplet) | ~14.0 |

| -(CH₂ )n- | 1.2-1.6 (multiplet) | 25-32 |

| -C OO- | Not applicable | ~171.1 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the precise location of the triple bonds and the acetate group.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a compound. For this compound (C₂₀H₃₂O₂), the calculated exact mass of the molecular ion [M]⁺• is 304.24023 u. An HR-MS instrument, such as a TOF or Orbitrap mass spectrometer, can measure this mass with an accuracy of a few parts per million (ppm), which provides strong evidence for the proposed molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Exact Mass (u) | Measured Mass (u) | Mass Error (ppm) |

| [C₂₀H₃₂O₂]⁺• | 304.24023 | Typically within ±0.001 | < 5 ppm |

| [C₂₀H₃₃O₂]⁺ ([M+H]⁺) | 305.24751 | Typically within ±0.001 | < 5 ppm |

The high mass accuracy of HR-MS is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions) and for confirming the identity of unknown compounds in complex mixtures.

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and conformation. The carbon-carbon triple bond (C≡C) stretch in alkynes gives rise to a characteristic and strong Raman signal in a region of the spectrum (around 2100-2300 cm⁻¹) that is typically free from other interfering signals. For a diyne compound like this compound, the Raman spectrum would be expected to show distinct peaks corresponding to the symmetric and asymmetric stretching vibrations of the two alkyne units. The position and intensity of these peaks can be sensitive to the local environment and conformation of the molecule.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. For a long-chain molecule like this compound, SERS could provide insights into how the molecule orients itself on a surface, which can be inferred from the enhancement of specific vibrational modes.

Table 5: Expected Raman and SERS Peaks for the Alkyne Moieties in this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | SERS Enhancement |

| Symmetric C≡C Stretch | ~2260 | Potentially high |

| Asymmetric C≡C Stretch | ~2190 | Potentially high |

The study of the Raman and SERS spectra can thus provide valuable information on the conformation of the long carbon chain and the interactions of the alkyne groups with their surroundings.

Lack of Publicly Available Data on Chiral Analysis of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in information regarding the chiral analysis of this compound. Despite extensive searches for detailed research findings and specific data on its enantiomeric composition, no specific experimental studies, datasets, or analytical methodologies for the chiral separation of this particular compound were found.

The focus of the requested article is strictly on the "," with a specific subsection on "Chiral Analysis for Enantiomeric Composition." However, the absence of published research in this specific area makes it impossible to provide the detailed, data-driven content required by the prompt.

General principles of chiral analysis for long-chain unsaturated acetates and alcohols exist, often employing techniques such as chiral chromatography (e.g., HPLC or GC with chiral stationary phases) or NMR spectroscopy with chiral resolving agents. These methods are fundamental in stereochemistry for separating enantiomers and determining their relative proportions. In the context of insect pheromones, which often include structurally related long-chain acetates, determining the precise enantiomeric ratio is crucial as different enantiomers can elicit different biological responses.

However, without specific studies on this compound, any discussion of its chiral analysis would be purely hypothetical. Providing detailed research findings and data tables, as mandated by the instructions, would necessitate speculating on experimental outcomes, which would compromise the scientific accuracy and integrity of the article.

Therefore, due to the lack of specific data in the public domain concerning the chiral properties and analysis of this compound, the section on "Chiral Analysis for Enantiomeric Composition" cannot be generated at this time.

Biological Activities and Molecular Mechanisms of 3,13 Octadecadiyn 1 Ol Acetate and Polyyne Analogs Non Clinical Focus

Chemoecological Roles

Polyacetylenic compounds, including 3,13-Octadecadiyn-1-ol acetate (B1210297) and its analogs, play significant roles in the chemical communication and defense mechanisms of various organisms. These roles are primarily observed in insect pheromonal signaling and in the complex interactions between plants, microbes, and insects.

While direct evidence for 3,13-Octadecadiyn-1-ol acetate as a pheromone is limited, its analog, (Z,Z)-3,13-Octadecadienyl acetate, is a well-documented major sex pheromone component for several moth species within the order Lepidoptera. Female moths release this compound to attract males for mating. The specificity of this chemical signal is crucial for species-specific communication and is dependent on the precise molecular structure, including the stereochemistry of the double bonds.

The detection of these pheromones is a sophisticated process initiated when the volatile molecules are detected by specialized olfactory receptors on the antennae of the male insect. This interaction triggers a cascade of neural signals that result in a behavioral response, typically attraction towards the female. The (Z,Z) configuration of the double bonds in (Z,Z)-3,13-Octadecadienyl acetate is critical for its biological activity, as it ensures a precise fit with the olfactory receptors of the target insect species.

Research has identified (Z,Z)-3,13-Octadecadienyl acetate as a key attractant for economically significant pests such as the peachtree borer (Synanthedon exitiosa) and the lesser peachtree borer (Synanthedon pictipes). Furthermore, it is a primary component of the sex pheromone for other moth species, including Synanthedon bicingulata. The synthetic version of this pheromone has been utilized in air permeation trials to disrupt the mating of peachtree and lesser peachtree borers, significantly reducing trap catches. Another analog, (E,Z)-3,13-Octadecadienyl acetate, has been identified as a sex pheromone that attracts male lesser peachtree borers.

Table 1: Pheromonal Activity of Z,Z-3,13-Octadecadienyl Acetate in Various Insect Species

| Insect Species | Role of (Z,Z)-3,13-Octadecadienyl Acetate | Reference |

| Peachtree Borer (Synanthedon exitiosa) | Major sex pheromone component | |

| Lesser Peachtree Borer (Synanthedon pictipes) | Major sex pheromone component | |

| Synanthedon bicingulata | Essential for attraction of male moths | |

| Western Poplar Clearwing (Paranthrene robiniae) | Component of synthetic pheromone for mating disruption |

Polyacetylenes are a class of bioactive compounds synthesized by plants, often as a defense mechanism against herbivores and pathogens. These compounds can act as antifeedants, toxins, and phytoalexins, playing a crucial role in the plant's chemical defense system. The distribution of polyacetylenes is widespread, and they are particularly abundant in families such as Asteraceae, Apiaceae, and Araliaceae.

In plant-microbe interactions, polyacetylenes exhibit significant antifungal and antibacterial properties, which helps protect the plant from microbial infections. For instance, falcarinol-type polyacetylenes from carrots have been shown to protect against the fungal pathogen Botrytis cinerea. At a cellular level, these compounds can disrupt fungal membranes by altering their fluidity and permeability and can also interfere with intracellular signaling pathways.

In the context of insect-microbe interactions, the role of polyacetylenes is less direct but can be inferred from their general biological activities. Fatty acids and their derivatives, the precursors to many polyacetylenes, are known to have antibacterial and antifungal activity in the insect cuticle, providing a defense against microbial invasion. The production of acetylenic compounds in some lepidopteran moths is a key step in the biosynthesis of their sex pheromones. While the direct interaction of this compound with microbes in these systems is not well-documented, the general antimicrobial nature of polyacetylenes suggests a potential protective role.

Antimicrobial Activities (In Vitro Studies)

Polyacetylenes as a chemical class are recognized for their broad-spectrum antimicrobial activities. In vitro studies have demonstrated their efficacy against various bacteria, fungi, oomycetes, and mycobacteria.

Polyacetylene compounds have shown potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For example, deca-4,6-diynoic acid and deca-4,6-diyne-1,10-dioic acid, synthesized based on polyacetylenes from Bellis perennis, exhibited activity against both types of bacteria. Other studies have highlighted the antibacterial potential of polyacetylene glycosides.

While specific data for this compound is not available, research on other polyacetylenes indicates a range of minimum inhibitory concentrations (MICs). For instance, various polyacetylene derivatives have demonstrated significant antibacterial activity in laboratory settings.

Molecular Mechanisms of Action

The bioactivity of polyyne compounds is attributed to their ability to interact with and disrupt fundamental cellular processes. Research has pointed to several key mechanisms, primarily in the context of their antifungal properties.

A primary molecular mechanism for the antifungal activity of certain bacterial polyynes is the inhibition of acetyl-CoA acetyltransferase. nih.govresearchgate.net This enzyme, also known as acetoacetyl-CoA thiolase, is a crucial component in metabolic pathways. In fungi, the homolog ERG10 is the first enzyme in the ergosterol (B1671047) biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane. nih.gov

Studies have identified acetyl-CoA acetyltransferase as a direct target of antifungal polyynes. nih.govresearchgate.net For instance, a multi-omics approach combining genomics, transcriptomics, and functional genetics revealed that bacterial polyynes can act as covalent inhibitors of this enzyme. researchgate.net The inhibition of ERG10 in Candida albicans by polyynes disrupts the production of ergosterol, a vital sterol for fungal membranes, leading to compromised cell viability. nih.gov The enzyme activity of ERG10 was shown to be directly inhibited by specific polyynes, and overexpression of ERG10 in C. albicans helped rescue the cells from the inhibitory effects of these compounds. nih.gov

Concurrent with enzyme inhibition, polyynes have been shown to directly disrupt the integrity of cellular membranes. nih.govresearchgate.net The fungal cell membrane is a primary target for many antifungal agents, as its disruption leads to the leakage of essential electrolytes and cytoplasmic contents, ultimately causing cell death. researchgate.net

The mechanism of membrane disruption by polyynes is linked to their interaction with key membrane components. By inhibiting the synthesis of ergosterol, polyynes prevent the proper formation of the fungal membrane, increasing its permeability. nih.gov Beyond this indirect effect, some studies suggest a more direct interaction between the polyyne molecules and the lipid bilayer, leading to the formation of pores or channels that compromise the membrane's barrier function. nih.govdntb.gov.ua This dual-action mechanism—inhibiting a key enzyme in membrane synthesis and directly affecting membrane structure—makes polyynes potent antifungal agents. nih.govresearchgate.net

Investigations into the specific molecular interactions between polyynes and their targets have provided detailed insights into their inhibitory mechanisms. The target of acetyl-CoA acetyltransferase has been confirmed through crystallographic analysis. researchgate.net

A study on the interaction between the bacterial polyyne collimonin C and its resistance protein, MasL (an acetyl-CoA acetyltransferase), provided a detailed binding model. researchgate.net The crystallographic analysis of the MasL-collimonin C complex revealed that the polyyne acts as a covalent inhibitor. researchgate.net This covalent modification of the enzyme leads to its irreversible inactivation. This research provides a clear model where the polyyne molecule binds to the enzyme's active site, leading to a loss of catalytic function and subsequent disruption of the ergosterol biosynthesis pathway. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Polyyne Bioactivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For polyyne analogs, research has identified specific structural features that are essential for their bioactivity, particularly their antifungal effects.

A key finding in the SAR of antifungal polyynes is the critical role of the terminal alkyne group. nih.gov A comparative study of several polyynes isolated from Massilia sp. YMA4 demonstrated that the presence of a terminal triple bond is essential for potent inhibition of C. albicans. Polyynes with this feature exhibited significant antifungal activity, whereas a structurally similar analog containing a terminal alkene (double bond) instead of an alkyne was inactive. nih.gov This suggests that the terminal alkyne moiety is directly involved in the compound's mechanism of action, possibly in the covalent binding to its enzyme target. nih.govresearchgate.net

The table below summarizes the findings regarding the importance of the terminal functional group on the antifungal activity of polyyne analogs against Candida albicans.

| Compound | Terminal Functional Group | Antifungal Activity (MIC) |

| Collimonin C | Alkyne | 69.73 µM |

| Collimonin D | Alkyne | 35.24 µM |

| Massilin A | Alkyne | 2.40 µM |

| Massilin B | Alkene | > 500 µM |

Data sourced from an integrated omics study on bacterial polyynes. nih.gov

While extensive SAR studies across a wide range of synthetic polyyne analogs are still emerging, these findings highlight that specific structural motifs are determinants of bioactivity. The stability of the polyyne chain, often enhanced by bulky terminal groups, is another factor that influences their potential as bioactive compounds. nih.gov Modifications to the polyol region and substituents on the mycosamine (B1206536) group have been shown to significantly impact the activity of polyene antibiotics, a related but distinct class of natural products, suggesting that similar modifications to polyynes could also modulate their biological effects. nih.govnih.govresearchgate.net

Computational and Theoretical Investigations of 3,13 Octadecadiyn 1 Ol Acetate and Polyyne Systems

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as a pheromone, and a macromolecular target, typically a receptor protein. These methods are crucial for understanding the molecular basis of olfaction and for the rational design of new pest management agents.

Molecular docking simulations can predict the preferred orientation of 3,13-Octadecadiyn-1-ol acetate (B1210297) when it binds to a receptor, as well as the strength of this interaction, often expressed as a binding affinity or docking score. In the context of insect chemical communication, the target receptors are frequently odorant-binding proteins (OBPs) or pheromone-binding proteins (PBPs), which are thought to solubilize and transport hydrophobic pheromones through the sensillar lymph to the olfactory receptors. nih.govnih.gov

The process involves generating a three-dimensional model of the target protein, often through homology modeling if the crystal structure is unavailable, and then computationally "docking" the ligand into the protein's binding site. The binding affinity is then calculated based on a scoring function that considers factors like intermolecular forces, including hydrogen bonds and van der Waals interactions. For polyyne acetates like 3,13-Octadecadiyn-1-ol acetate, the long, linear hydrocarbon chain and the terminal acetate group would be key features influencing its interaction within the hydrophobic binding pocket of a PBP.

Table 1: Predicted Binding Affinities of this compound and Analogs with a Homology Model of a Putative Pheromone-Binding Protein.

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | PHE12, TRP37, LEU58, ILE118 |

| (Z,Z)-3,13-Octadecadien-1-ol acetate | -8.2 | PHE12, TRP37, LEU58, ALA115 |

| 3-Octadecyn-1-ol acetate | -7.1 | PHE12, LEU58, ILE118 |

| 13-Octadecyn-1-ol acetate | -7.3 | TRP37, LEU58, ILE118 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical binding affinity values observed in pheromone-PBP docking studies.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For insect pheromones, this can involve correlating physicochemical properties or molecular descriptors with electrophysiological responses or behavioral assays. The development of QSAR models for lepidopteran pheromones has been a subject of research, providing insights into the structural requirements for receptor activation. nih.govtandfonline.com

For a series of polyyne acetates related to this compound, a QSAR model could be developed by synthesizing or computationally generating a set of analogs with variations in chain length, position of the alkyne groups, and modifications to the acetate functionality. Molecular descriptors such as molecular weight, logP, molar refractivity, and electronic properties would be calculated for each analog. These descriptors would then be correlated with their experimentally determined (or predicted) binding affinities or biological activities using statistical methods like multiple linear regression or partial least squares. Such models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective pheromone analogs.

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for Polyyne Acetates.

| Compound | Biological Activity (EC50, µM) | Molecular Weight ( g/mol ) | LogP | Molar Refractivity |

| Analog 1 | 0.15 | 306.5 | 7.2 | 95.8 |

| Analog 2 | 0.89 | 292.5 | 6.7 | 91.2 |

| Analog 3 | 0.05 | 320.6 | 7.7 | 100.4 |

| Analog 4 | 1.20 | 278.4 | 6.2 | 86.6 |

Note: The data presented in this table is for illustrative purposes to demonstrate the components of a QSAR study.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed view of the electronic structure, geometry, and energetic properties of molecules. These methods are invaluable for understanding the intrinsic properties of this compound and related polyyne systems.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a flexible molecule like this compound, DFT can be used to determine its most stable three-dimensional conformation (shape) and to calculate various molecular properties. The conformational flexibility of the long hydrocarbon chain is a key determinant of how the molecule fits into a receptor binding pocket.

By performing a conformational search and geometry optimization at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set), the lowest energy conformers of this compound can be identified. These optimized geometries provide a more accurate representation of the molecule for use in subsequent docking simulations. Furthermore, DFT calculations can provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding its reactivity and intermolecular interactions. DFT studies on polyynes have provided valuable information on their electronic and structural properties. nih.govrsc.org

Table 3: Calculated Electronic Properties of the Most Stable Conformer of this compound using DFT.

| Property | Calculated Value |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.8 D |

Note: These values are hypothetical and representative of what might be obtained from DFT calculations on a molecule of this type.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. For the this compound-receptor complex, MD simulations can reveal details about the binding process, the stability of the complex, and the influence of the molecular environment.

The biological activity of pheromones is often highly dependent on their stereochemistry, including the configuration of double or triple bonds and the presence of chiral centers. MD simulations are particularly well-suited to investigate the effects of stereochemical variations on the binding of a ligand to its receptor. nih.gov

By running separate MD simulations for different stereoisomers of a polyyne acetate like this compound in complex with a PBP, it is possible to observe differences in their dynamic behavior. For instance, one isomer might form more stable and persistent hydrogen bonds with the receptor, while another might adopt a less favorable conformation within the binding pocket. These differences in interaction patterns and conformational stability can be quantified using techniques like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analysis. Furthermore, advanced methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used in conjunction with MD simulations to calculate the relative binding free energies of different stereoisomers, providing a quantitative prediction of their binding affinity shifts.

Table 4: Hypothetical Results from MD Simulations of Two Stereoisomers of a Polyyne Acetate Bound to a Pheromone-Binding Protein.

| Stereoisomer | Average RMSD of Ligand (Å) | Key Hydrogen Bond Occupancy (%) | Calculated Relative Binding Free Energy (ΔΔG, kcal/mol) |

| Isomer A | 1.2 | 85% with SER56 | 0.0 (Reference) |

| Isomer B | 2.5 | 32% with SER56 | +2.1 |

Note: The data in this table is hypothetical and intended to illustrate the types of results that can be obtained from comparative MD simulations.

Theoretical Characterization of Polyyne Electronic and Photophysical Properties

Computational and theoretical chemistry serve as powerful tools for elucidating the intricate electronic and photophysical properties of polyyne systems. These molecules, characterized by a repeating sequence of carbon-carbon single and triple bonds, exhibit unique characteristics that are highly dependent on their structure. While specific theoretical studies on this compound are not extensively detailed in the literature, the principles governing shorter polyynes and specifically diyne-containing molecules provide a strong framework for understanding its behavior. Theoretical models, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting and interpreting the properties of these sp-hybridized carbon chains. researchgate.netresearchgate.net

The electronic and photophysical properties of polyynes can be systematically tailored by modifying the number of alkyne units, the nature of the end-groups, and the extent of π-conjugation. rsc.org Theoretical studies have consistently demonstrated that as the length of the polyyne chain increases, the energy of the highest occupied molecular orbital (HOMO) increases while the energy of the lowest unoccupied molecular orbital (LUMO) decreases, leading to a reduced HOMO-LUMO gap. researchgate.net This trend directly impacts the optical absorption properties, shifting the absorption maxima to longer wavelengths (a bathochromic shift).

A key structural parameter in polyynes investigated theoretically is the bond length alternation (BLA), which is the difference in length between the single and triple bonds. A Peierls distortion in long chains favors the polyyne structure with distinct bond alternation, which results in the opening of a band gap and semiconducting behavior. rsc.org The degree of BLA can be influenced by the terminal groups attached to the polyyne chain. researchgate.netrsc.org For instance, π-conjugated sp²-hybridized end-groups can communicate electronically with the sp-hybridized backbone, influencing the BLA and shifting the structure towards a more cumulene-like character. rsc.org

Furthermore, theoretical investigations have explored the excited states of more complex polyyne systems. In a study involving a hexayne unit within a rotaxane structure, TD-DFT calculations helped confirm that the excited states possess significant cumulenic character, with reduced bond length alternation in the central part of the chain. acs.org

The following table summarizes theoretical data for select polyyne chains, illustrating the relationship between chain length and electronic properties.

| Polyyne Chain | End Group | Computational Method | Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| C14 | None (radical) | DFT | 5.48 | nih.gov |

| C14 | Hydrogen | DFT | 6.86 | nih.gov |

This table presents calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for a 14-carbon polyyne chain with different end-capping groups, as determined by Density Functional Theory (DFT) calculations. The data shows that end groups significantly influence the electronic properties. nih.gov

Future Research Directions and Biotechnological Prospects for 3,13 Octadecadiyn 1 Ol Acetate and Polyynes

Elucidating Underexplored Biosynthetic Regulatory Networks

The biosynthesis of polyynes is a complex process involving a series of enzymatic reactions that are tightly regulated. While the core biosynthetic enzymes are relatively well-understood, the intricate regulatory networks that govern polyyne production remain largely enigmatic. Future research should focus on unraveling these complex regulatory mechanisms at both the pathway-specific and global levels.

In bacteria, studies have shown that polyyne biosynthesis is often controlled by a combination of pathway-specific regulators and global regulatory systems. For instance, in Pseudomonas protegens, the production of the polyyne protegenin is directly activated by a pathway-specific regulator, PgnC, which is, in turn, induced by the global regulator GacA through an RNA-binding protein, RsmE. nih.govresearchgate.net This hierarchical control system highlights the complexity of polyyne regulation. Further research is needed to identify and characterize similar regulatory elements in other polyyne-producing organisms, including fungi and plants.

A deeper understanding of these regulatory networks could be instrumental in optimizing polyyne production through genetic engineering. nih.gov By manipulating key regulatory genes, it may be possible to enhance the yield of desired polyynes for agricultural or medicinal applications.

Key Research Questions:

What are the key transcriptional factors and signaling molecules involved in regulating polyyne biosynthesis in different organisms?

How do environmental cues and developmental stages influence the expression of polyyne biosynthetic genes?

What is the extent of cross-talk between polyyne biosynthesis and other metabolic pathways?

Development of Novel Synthetic Routes for Complex Acetylenic Structures

The chemical synthesis of complex polyynes like 3,13-Octadecadiyn-1-ol acetate (B1210297) presents significant challenges due to the inherent instability of long, conjugated triple-bond systems. wikipedia.org Developing novel and efficient synthetic routes is crucial for accessing these molecules for biological evaluation and material science applications.

Current synthetic strategies often rely on acetylene (B1199291) homocoupling reactions, such as the Glaser coupling. wikipedia.org However, these methods can suffer from limitations, including low yields and lack of stereoselectivity. Future efforts should focus on the development of new catalytic systems and synthetic methodologies that offer greater control and efficiency. For instance, the use of protective groups to stabilize polyyne chains during synthesis has shown promise. wikipedia.org

Furthermore, the synthesis of specific isomers of polyynes is critical, as biological activity is often highly dependent on the stereochemistry of the molecule. For example, the synthesis of various geometrical isomers of 3,13- and 2,13-octadecadien-1-ols and their acetates has been achieved utilizing acetylene coupling reactions, starting from commercially available materials like 1,8-octanediol (B150283) or 1,9-nonanediol. researchgate.net The stereoselective reduction of internal alkyne functionalities is a crucial step in these syntheses, often employing poisoned catalysts like Lindlar's catalyst to achieve the desired (Z)-alkene configuration.

Table 1: Synthetic Strategies for Acetylenic Structures

| Strategy | Description | Key Features |

| Acetylene Coupling Reactions | Oxidative dimerization of terminal acetylenes. | Commonly used for creating the polyyne backbone. |

| Use of Protective End-Groups | Capping the ends of the polyyne chain with bulky groups. | Enhances stability and prevents cross-linking. |

| Stereoselective Reduction | Catalytic hydrogenation of alkynes to alkenes with specific stereochemistry. | Crucial for obtaining biologically active isomers. |

| Alkyne Metathesis | A catalytic reaction that redistributes alkyne fragments. | Offers a novel approach to synthesizing complex polyynes. chemrxiv.org |

Expanding the Scope of Chemoecological Studies

Polyynes play a significant role in the chemical communication and defense mechanisms of various organisms. wikipedia.org They are found in plants, fungi, insects, and marine organisms, where they can act as toxins, repellents, and signaling molecules. wikipedia.orgnih.gov Expanding chemoecological studies will provide deeper insights into the ecological functions of these compounds and their potential applications in agriculture and pest management.

For example, certain aliphatic C17-polyynes of the falcarinol (B191228) type have been identified as metabolic modulators and are being investigated as potential health-promoting nutraceuticals. wikipedia.org Falcarindiol (B120969), a polyyne found in carrots, is responsible for their bitterness and exhibits potential anticancer activity. wikipedia.org In insects, polyynes can function as chemical defense compounds; for instance, dihydromatricaria acid is produced and secreted by soldier beetles. wikipedia.org

Future research should aim to:

Identify new polyyne-producing organisms and characterize the ecological context of their production.

Investigate the mode of action of polyynes in plant-pathogen and plant-insect interactions. mdpi.com

Explore the potential of using polyynes as natural pesticides or as leads for the development of new pest control agents.

Applications in Advanced Materials and Molecular Electronics (e.g., Molecular Wires)

The rigid, linear structure and high degree of π-conjugation in polyynes make them highly promising candidates for applications in advanced materials and molecular electronics. wikipedia.org Specifically, their potential as "molecular wires" has garnered significant attention. aps.orgfau.de

Theoretical and experimental studies have shown that polyynes can exhibit high electrical conductance, in some cases an order of magnitude larger than other conjugated oligomers. aps.orgresearchgate.net This high conductance is attributed to the position of the Fermi level within the highest occupied molecular orbital (HOMO)-related resonance. aps.orgresearchgate.net Importantly, the conductance of polyynes appears to be weakly dependent on the applied bias and the length of the molecular chain, making them nearly ideal molecular wires. aps.orgresearchgate.net

The primary challenge in this area is the inherent instability of long polyyne chains. wikipedia.org Research is actively focused on synthesizing stabilized polyynes by incorporating bulky end-groups or by encapsulating them within protective structures like rotaxanes or carbon nanotubes. wikipedia.orgfau.de The synthesis of stable pyridyl-endcapped polyynes with unprecedented lengths has been a significant step forward in this direction. fau.de

Table 2: Properties and Applications of Polyynes in Materials Science

| Property | Significance | Potential Application |

| High Electrical Conductance | Efficient charge transport at the molecular scale. | Molecular wires in nanoelectronic circuits. |

| Rigid, Linear Structure | Provides a well-defined and predictable molecular framework. | Components of molecular switches and sensors. |

| Tunable Electronic Properties | The HOMO-LUMO gap can be controlled by varying the chain length. figshare.com | Optoelectronic devices with tailored properties. |

Integration of Multi-Omics Approaches in Polyyne Research

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the field of natural product discovery. nih.govnih.gov Applying these integrated approaches to polyyne research holds immense potential for accelerating the discovery of new compounds, elucidating their biosynthetic pathways, and understanding their regulation. nih.govnih.gov

Genomics can facilitate the identification of biosynthetic gene clusters (BGCs) encoding the enzymatic machinery for polyyne production. nih.gov By mining genomic data, researchers can uncover novel polyyne biosynthetic pathways in a wide range of organisms. uic.eduresearchgate.net Transcriptomics can provide insights into the expression patterns of these genes under different conditions, helping to identify key regulatory factors. frontiersin.orgresearchgate.net Metabolomics allows for the comprehensive analysis of the polyyne profiles of an organism, enabling the correlation of gene expression with metabolite production. nih.gov

The integration of these "omics" datasets can provide a holistic view of polyyne metabolism and its regulation. researchgate.net This approach can be particularly powerful for:

Discovering novel polyynes and their biosynthetic pathways. uic.edu

Identifying the genetic and environmental factors that control polyyne production.

Engineering microbial or plant systems for the enhanced production of valuable polyynes.

The future of polyyne research is bright, with numerous opportunities to expand our fundamental understanding of these unique molecules and to harness their potential for a wide range of biotechnological applications. By pursuing these future research directions, the scientific community can unlock the full potential of 3,13-Octadecadiyn-1-ol acetate and the vast and largely unexplored world of polyynes.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3,13-Octadecadiyn-1-ol acetate, and how do they influence purity and yield?

- Methodological Answer : Synthesis typically involves acetylating 3,13-Octadecadiyn-1-ol using acetic anhydride or acetyl chloride under inert conditions. Key parameters include reaction temperature (optimized between 20–40°C), stoichiometric ratios (1:1.2 alcohol-to-acetylating agent), and purification via silica gel chromatography. Yield and purity depend on eliminating moisture, as hydrolysis of the acetylating agent reduces efficiency . For reproducibility, document intermediates using FT-IR or H NMR (e.g., hydroxyl group disappearance at ~3200–3600 cm) and validate purity via HPLC with UV detection (λ = 210–230 nm).

Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5MS) resolves volatility issues, while C NMR confirms acetyl group integration (δ ~170–175 ppm for carbonyl). For stereochemical analysis of the diyne system, circular dichroism (CD) or X-ray crystallography is recommended. Collision-induced dissociation (CID) in tandem MS helps differentiate regioisomers .

Q. How can researchers address solubility challenges of this compound in aqueous or lipid-based experimental systems?

- Methodological Answer : Use co-solvents like DMSO or ethanol (≤5% v/v) to enhance aqueous solubility. For lipid systems, pre-dissolve in chloroform/methanol (2:1) and evaporate to form thin films, followed by hydration with buffers (e.g., PBS, pH 7.4). Dynamic light scattering (DLS) monitors liposomal encapsulation efficiency .

Advanced Research Questions

Q. How do experimental designs for studying this compound’s membrane interactions account for lipid composition variability?

- Methodological Answer : Model membranes (e.g., Langmuir monolayers or giant unilamellar vesicles) should replicate target biological membranes. For example, use phosphatidylcholine:cholesterol (7:3 molar ratio) to mimic mammalian cell membranes. Surface pressure-area isotherms and fluorescence anisotropy quantify lipid packing changes induced by the compound. Cross-validate with molecular dynamics simulations to correlate structural effects (e.g., diyne-induced membrane rigidity) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific metabolic uptake or assay conditions. Conduct parallel experiments with standardized protocols:

- Use identical serum-free media during treatment.

- Normalize data to intracellular acetyl esterase activity (via fluorogenic substrates like 4-methylumbelliferyl acetate).

- Apply omics approaches (e.g., lipidomics) to identify metabolite interference .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies:

- Incubate the compound in buffers (pH 4.0–9.0) at 25–60°C for 1–30 days.

- Monitor degradation via LC-MS, focusing on hydrolysis products (e.g., 3,13-Octadecadiyn-1-ol). Use Arrhenius plots to extrapolate shelf-life under standard conditions (4°C, pH 7.4) .

Q. What experimental models are suitable for investigating the compound’s role in lipid signaling pathways?

- Methodological Answer : Use CRISPR-edited cell lines (e.g., knockouts of fatty acid-binding proteins or G-protein-coupled receptors) to isolate signaling mechanisms. For in vivo models, Drosophila melanogaster with fluorescent lipid raft markers (e.g., GFP-tagged flotillin) enables real-time tracking of membrane dynamics. Pair with SILAC (stable isotope labeling by amino acids in cell culture) for quantitative proteomics .

Methodological and Data Analysis Questions

Q. What validation protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Adopt a multi-laboratory validation framework:

- Share standardized reagent batches (e.g., 3,13-Octadecadiyn-1-ol from a single supplier).

- Cross-validate NMR and MS spectra using centralized databases (e.g., NIST Chemistry WebBook).

- Report yields with error margins (±5%) and purity thresholds (≥95%) in publications .

Q. How should researchers design dose-response studies to account for the compound’s hydrophobic nature?

- Methodological Answer : Pre-solubilize in 0.1% Tween-80 or cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to prevent aggregation. Use logP values (~4.5–5.0) to estimate membrane permeability and adjust dosing intervals. Validate intracellular concentrations via LC-MS/MS with deuterated internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.